molecular formula C17H14BrClN2O2 B2787606 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941993-23-3

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2787606
CAS No.: 941993-23-3
M. Wt: 393.67
InChI Key: YZQXCHYVAJBZFH-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound that has garnered attention in the fields of medicinal chemistry, biochemistry, and pharmaceutical science. This compound is known for its unique structure, which includes a bromine and chlorine atom attached to a benzamide core, along with a pyrrolidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps One common method starts with the halogenation of a benzamide derivative to introduce the bromine and chlorine atomsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the bromine and chlorine atoms.

    Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, dimethylformamide (DMF), and catalysts like palladium

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated benzamides. Substitution reactions can result in various substituted benzamides depending on the nucleophile used .

Scientific Research Applications

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloropyridine: Shares similar halogenation but differs in the core structure.

    5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Similar in having bromine and chlorine atoms but differs in the functional groups and overall structure

Uniqueness

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its combination of a benzamide core with a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O2/c18-11-6-7-15(19)14(9-11)17(23)20-12-3-1-4-13(10-12)21-8-2-5-16(21)22/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQXCHYVAJBZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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